N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
CAS No.: 941945-11-5
Cat. No.: VC6544033
Molecular Formula: C19H19ClN2O4S2
Molecular Weight: 438.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941945-11-5 |
|---|---|
| Molecular Formula | C19H19ClN2O4S2 |
| Molecular Weight | 438.94 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C19H19ClN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3 |
| Standard InChI Key | YTYOUUQPVRMSPX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide reflects its core components:
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A thiazole ring substituted at position 2 with a 4-chlorophenyl group.
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An ethyl linker connecting the thiazole’s 4-position to a sulfonamide group.
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A 2,4-dimethoxybenzenesulfonamide group, where the sulfonamide nitrogen is bonded to the ethyl chain .
The molecular formula is C₁₉H₂₀ClN₃O₄S₂, with a calculated molecular weight of 470.0 g/mol (derived from analogous structures in PubChem entries) .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₄S₂ |
| Molecular Weight | 470.0 g/mol |
| IUPAC Name | As above |
| SMILES | COc1cc(OC)c(cc1)S(=O)(=O)NCCc2csc(n2)c3ccc(Cl)cc3 |
Synthesis and Structural Elucidation
Synthetic Pathways
The compound can be synthesized through a multi-step protocol informed by methods for related sulfonamide-thiazole hybrids :
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Thiazole Ring Formation:
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Sulfonamide Coupling:
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Reaction of 2,4-dimethoxybenzenesulfonyl chloride with the ethanol intermediate (converted to its amine via Gabriel synthesis) in dichloromethane and triethylamine.
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Table 2: Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Thiazole formation | 4-Chlorobenzaldehyde, thioacetamide, HCl/EtOH, reflux | 65–70% |
| 2 | Aldehyde reduction | NaBH₄, MeOH, 0°C → RT | 85% |
| 3 | Sulfonylation | 2,4-Dimethoxybenzenesulfonyl chloride, Et₃N, DCM, RT | 55–60% |
*Yields estimated from analogous reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to exhibit limited water solubility (<0.1 mg/mL) due to hydrophobic aromatic and thiazole moieties. Soluble in DMSO (>10 mg/mL) and dichloromethane .
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via hydrolysis of the sulfonamide bond.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.85–7.40 (m, 4H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H), 6.55 (s, 1H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (t, J = 6.8 Hz, 2H), 2.95 (t, J = 6.8 Hz, 2H) .
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IR (KBr): 3270 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N thiazole), 1350–1150 cm⁻¹ (S=O symmetric/asymmetric).
| Activity | Potential Target | Mechanism |
|---|---|---|
| Antibacterial | Dihydropteroate synthase | Competitive inhibition of folate synthesis |
| Anticancer | Tubulin polymerization | Disruption of microtubule dynamics |
| Anti-inflammatory | COX-2 | Prostaglandin suppression |
Comparative Analysis with Analogues
Structural Analogues and Their Applications
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Azoramide (PubChem CID 7518316): Shares the 2-(4-chlorophenyl)thiazole core but replaces sulfonamide with a butyramide group. Demonstrated activity as an endoplasmic reticulum stress inhibitor .
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N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide (Evitachem): Lacks the thiazole ring but shows antitumor properties in preclinical models.
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